molecular formula C14H16N4O3 B049582 1-Mpibsc CAS No. 120592-98-5

1-Mpibsc

Cat. No. B049582
M. Wt: 288.3 g/mol
InChI Key: ZUTLZDASWLWAJT-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that has been used to study Parkinson's disease in animal models. MPTP is metabolized to 1-methyl-4-phenylpyridinium (MPP+) which causes damage to dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) which can cause oxidative stress and cell death.

Mechanism Of Action

1-Mpibsc is metabolized to MPP+ which is taken up by the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in ROS. This can cause oxidative stress and cell death, particularly in dopaminergic neurons in the substantia nigra.

Biochemical And Physiological Effects

1-Mpibsc causes a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine production and the characteristic symptoms of Parkinson's disease. 1-Mpibsc also causes oxidative stress and cell death, particularly in dopaminergic neurons in the substantia nigra.

Advantages And Limitations For Lab Experiments

1-Mpibsc is a well-established model of Parkinson's disease and has been used extensively in animal models. It specifically targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic symptoms of Parkinson's disease. However, 1-Mpibsc is a neurotoxin and can be toxic to animals at high doses. It is also not a perfect model of Parkinson's disease as it does not replicate all of the features of the disease.

Future Directions

There are several potential future directions for research on 1-Mpibsc. One area of research is to develop new therapies for Parkinson's disease based on the mechanisms of neurodegeneration caused by 1-Mpibsc. Another area of research is to refine the 1-Mpibsc model of Parkinson's disease to better replicate the features of the disease. Finally, there is a need for further research on the biochemical and physiological effects of 1-Mpibsc to better understand the mechanisms of neurodegeneration in Parkinson's disease.

Synthesis Methods

1-Mpibsc can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride with sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with copper powder to form 1-Mpibsc.

Scientific Research Applications

1-Mpibsc has been used extensively in animal models to study Parkinson's disease. It is a neurotoxin that specifically targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic symptoms of Parkinson's disease. 1-Mpibsc is also used to study the mechanisms of neurodegeneration and to test potential therapies for Parkinson's disease.

properties

CAS RN

120592-98-5

Product Name

1-Mpibsc

Molecular Formula

C14H16N4O3

Molecular Weight

288.3 g/mol

IUPAC Name

[(E)-4-(4-methyl-1,3-dioxoisoindol-2-yl)butan-2-ylideneamino]urea

InChI

InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+

InChI Key

ZUTLZDASWLWAJT-CXUHLZMHSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)CC/C(=N/NC(=O)N)/C

SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C

synonyms

1-MPIBSC
1-N-3-methylphthalimidobutan-3-semicarbazone

Origin of Product

United States

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